molecular formula C17H14BrNO B3332751 3-Benzyl-5-bromo-2-methoxyquinoline CAS No. 918518-83-9

3-Benzyl-5-bromo-2-methoxyquinoline

Cat. No.: B3332751
CAS No.: 918518-83-9
M. Wt: 328.2 g/mol
InChI Key: ASUNDMLNVNFWMS-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromo-2-methoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the third position, a bromine atom at the fifth position, and a methoxy group at the second position of the quinoline ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-bromo-2-methoxyquinoline typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyquinoline to introduce the bromine atom at the fifth position. This is followed by a Friedel-Crafts alkylation reaction to attach the benzyl group at the third position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-bromo-2-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives with altered electronic properties.

Scientific Research Applications

3-Benzyl-5-bromo-2-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.

    Organic Synthesis: The compound is used as a building block for creating complex organic molecules with specific biological activities.

    Material Science: It can be incorporated into polymers or used as a precursor for materials with unique electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, aiding in the discovery of new drugs.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-bromo-2-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its interaction with biological macromolecules help elucidate its mode of action and potential therapeutic benefits.

Comparison with Similar Compounds

    3-Benzyl-6-bromo-2-methoxyquinoline: Differing only in the position of the bromine atom.

    3-Benzyl-5-chloro-2-methoxyquinoline: Featuring a chlorine atom instead of bromine.

    3-Benzyl-5-bromoquinoline: Lacking the methoxy group.

Uniqueness: 3-Benzyl-5-bromo-2-methoxyquinoline is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The combination of the benzyl, bromine, and methoxy groups provides a distinct electronic environment, making it a versatile intermediate for synthesizing various derivatives with tailored properties.

This detailed overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the fields of chemistry, biology, and material science.

Properties

IUPAC Name

3-benzyl-5-bromo-2-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-17-13(10-12-6-3-2-4-7-12)11-14-15(18)8-5-9-16(14)19-17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUNDMLNVNFWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1CC3=CC=CC=C3)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731241
Record name 3-Benzyl-5-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918518-83-9
Record name 3-Benzyl-5-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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